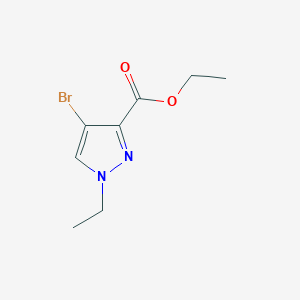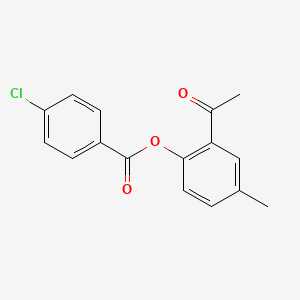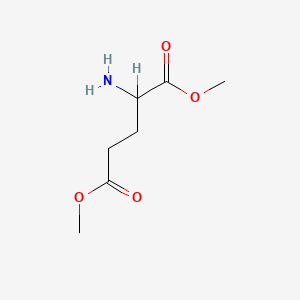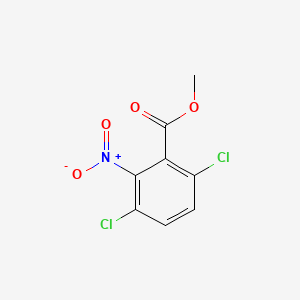silane CAS No. 4071-95-8](/img/structure/B3052367.png)
[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane
Overview
Description
(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane is a silylating reagent used in organic synthesis. It is known for its ability to silylate the C-terminus of unprotected amino acids and peptides, allowing for coupling with N-silylated amino acids and peptides to form discrete peptide bonds using a one-pot method .
Preparation Methods
The preparation of (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .
Chemical Reactions Analysis
(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to replace the trimethylsilyl group with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,1,1,3,3,3-hexafluoro-2-propanol and trimethylsilanol.
Coupling Reactions: It is used to couple unprotected amino acids and peptides with N-silylated amino acids and peptides.
Scientific Research Applications
(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane has several scientific research applications:
Organic Synthesis: It is used as a silylating reagent in the synthesis of peptides and other organic compounds.
Material Science: It is used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers for lithographic and nanotechnology applications.
Catalysis: It enhances the efficiency of rhodium(I)-catalyzed cycloaddition reactions.
Mechanism of Action
The mechanism of action of (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane involves the formation of a silyl ether bond with the target molecule. This bond formation is facilitated by the nucleophilic attack of the target molecule on the silicon atom of the silylating reagent. The resulting silyl ether is stable under a variety of conditions, making it useful for protecting functional groups during synthesis .
Comparison with Similar Compounds
(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane is unique compared to other silylating agents due to its high reactivity and stability. Similar compounds include:
Trimethylsilyl Chloride: Used for silylation but less stable than (1,1,1,3,3,3-Hexafluoropropan-2-yl)oxysilane.
Triethylsilyl Chloride: Another silylating agent with different reactivity and stability profiles.
This compound’s unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F6OSi/c1-14(2,3)13-4(5(7,8)9)6(10,11)12/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRHDODIQIPPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F6OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961114 | |
| Record name | [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-95-8 | |
| Record name | NSC117348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)







![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)

